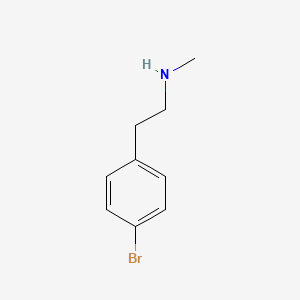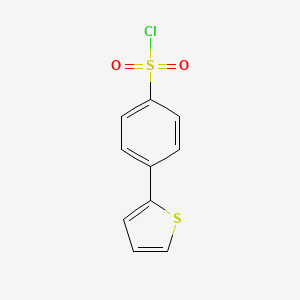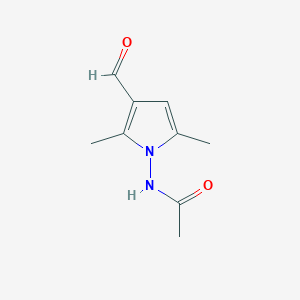![molecular formula C11H15N3 B1342034 N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine CAS No. 7546-48-7](/img/structure/B1342034.png)
N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine” is a chemical compound with the CAS Number: 7546-48-7 and a molecular weight of 189.26 . It is used in various research and development applications .
Molecular Structure Analysis
The linear formula for “N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine” is C11H15N3 . Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
“N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine” has a molecular weight of 189.26 .Aplicaciones Científicas De Investigación
Cancer Therapy: FGFR Inhibition
N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine: derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) . FGFR plays a crucial role in cell proliferation, differentiation, and angiogenesis. Abnormal FGFR signaling is implicated in various cancers, making it a significant target for cancer therapeutics. Derivatives of this compound have shown promising results in inhibiting FGFR1–4, with potential applications in treating breast, lung, prostate, bladder, and liver cancers .
Drug Development: Lead Compound Optimization
The low molecular weight and potent FGFR inhibitory activity of certain derivatives make them appealing lead compounds for drug development . Their ability to inhibit cancer cell proliferation and induce apoptosis, as well as to prevent migration and invasion of cancer cells, are beneficial properties for subsequent optimization in drug design .
Molecular Docking Studies: Anti-HIV Research
Indole derivatives, which share a similar core structure to the compound , have been used in molecular docking studies as potential anti-HIV agents . This suggests that N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine could also be explored for its applications in HIV treatment research.
Signal Transduction Pathways: Organ Development
The FGF–FGFR axis, which involves the FGFR family, is crucial in signal transduction pathways regulating organ development . Research into the modulation of this pathway by derivatives of the compound could lead to advances in developmental biology and regenerative medicine.
Angiogenesis: Therapeutic Angiogenesis
FGFR signaling is also involved in angiogenesis, the process of new blood vessel formation . Derivatives of N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine could be investigated for their potential to promote or inhibit angiogenesis, which has implications for wound healing and the treatment of ischemic conditions.
Resistance to Cancer Therapy: Overcoming Drug Resistance
Activation of FGFR-dependent signaling pathways can contribute to resistance to cancer therapy . Investigating the compound’s derivatives as FGFR inhibitors could provide insights into overcoming drug resistance in cancer treatment.
Chemical Synthesis: Novel Chemotypes
The compound serves as a hinge binder in the design of novel chemotypes for FGFR inhibitors . Its structure can be utilized in structure-based design strategies to create new classes of inhibitors with potential therapeutic applications.
Pharmacological Research: Clinical Investigation
Currently, FGFR inhibitors are under clinical investigation for the treatment of various cancers . The compound’s derivatives could be part of these investigations, contributing to the development of new cancer therapies.
Mecanismo De Acción
Target of Action
The primary target of N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits the FGFR signaling pathway, which plays an essential role in various types of tumors .
Biochemical Pathways
The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of the FGFR signaling pathway results in the activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Pharmacokinetics
It’s noted that a related compound with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It’s known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability could be influenced by the tumor microenvironment and the presence of growth factors that activate FGFRs.
Safety and Hazards
Propiedades
IUPAC Name |
N,N-dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8-10(7-14(2)3)9-5-4-6-12-11(9)13-8/h4-6H,7H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAZYDCUVATMSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601298 |
Source


|
| Record name | N,N-Dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7546-48-7 |
Source


|
| Record name | N,N-Dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)



![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)



![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)
